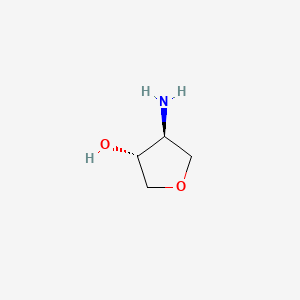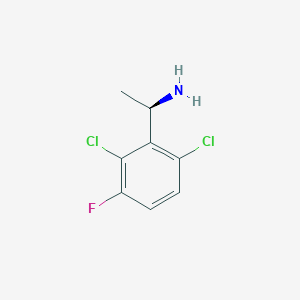
6-Thiomorpholinopyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
Research developments in the syntheses of pyrimidines have been reported . The synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
The molecular formula of 6-Thiomorpholinopyrimidin-4-amine is C8H12N4S . Its molecular weight is 196.27 . The structure of this compound is unique, which contributes to its potential applications in various fields.Chemical Reactions Analysis
Amines, including this compound, are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis
Amines are classified into primary, secondary, tertiary, and cyclic categories . When one of the three hydrogen atoms is replaced by an alkyl or aryl group, the amine is primary . The lower aliphatic amines are gaseous in nature with a fishy smell . Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .Applications De Recherche Scientifique
NF-κB Inducing Kinase (NIK) Inhibitors for Psoriasis Treatment
A study by Zhu et al. (2020) identified a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, including a compound with a structure closely related to 6-Thiomorpholinopyrimidin-4-amine, as potent and selective NF-κB inducing kinase (NIK) inhibitors. These inhibitors showed effectiveness in alleviating symptoms of psoriasis in a mouse model, highlighting the potential of developing NIK inhibitors as a new strategy for psoriasis treatment (Zhu et al., 2020).
Cholinesterase Inhibitors for Neurodegenerative Disorders
Mohamed and Rao (2010) investigated 2,4-disubstituted pyrimidine derivatives, including compounds with thiomorpholinopyrimidin structures, as cholinesterase inhibitors. These compounds were evaluated for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer's. N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a potent inhibitor, suggesting a role in designing new treatments for neurodegenerative disorders (Mohamed & Rao, 2010).
Antitumor and Anticancer Activities
Venkateshwarlu et al. (2014) synthesized a series of O-Mannich bases derived from 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones, incorporating morpholine moieties similar to this compound. These compounds were evaluated for in vitro cytotoxic and antitumor activities, with one compound showing significant effectiveness. This study opens avenues for further investigation into the antitumor and anticancer potential of such compounds (Venkateshwarlu et al., 2014).
Antimicrobial and Antifungal Activities
Thanusu, Kanagarajan, and Gopalakrishnan (2010) explored the synthesis and microbiological evaluation of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines for their antibacterial and antifungal properties. Several compounds exhibited excellent activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antiangiogenic Agents
Jafar and Hussein (2021) conducted a silico study on pyrimidine derivatives, including those derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, to explore their antiangiogenic effects. The docking study revealed that certain compounds showed significant binding energy with VEGFR-2 kinase, suggesting their potential as antiangiogenic agents (Jafar & Hussein, 2021).
Orientations Futures
6-Thiomorpholinopyrimidin-4-amine, with its unique structure and potential applications in drug discovery, medicinal chemistry, and biological studies, is a promising candidate for future advancements in various fields. Research developments in the syntheses of pyrimidines, including this compound, have been reported, providing an outlook for future research directions and describing possible research applications .
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives, such as 6-thiomorpholinopyrimidin-4-amine, often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in various biochemical pathways . These pathways include cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .
Pharmacokinetics
It is known that small structural changes to similar compounds can result in a broad range of plasma concentrations after oral dosing .
Result of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can control cell growth, differentiation, migration, and metabolism .
Action Environment
It is known that both genetic and environmental factors contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment interaction .
Propriétés
IUPAC Name |
6-thiomorpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKUNHRSIXSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



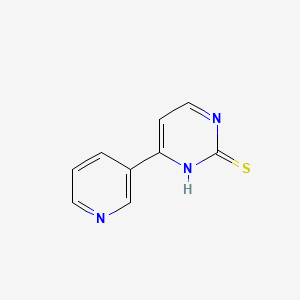
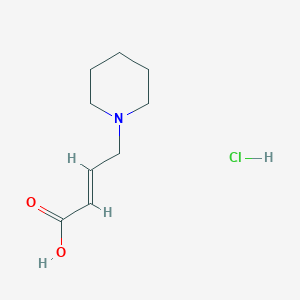
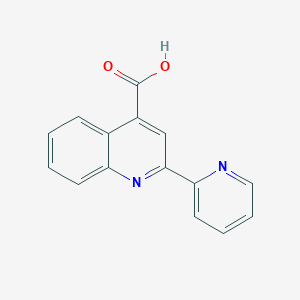

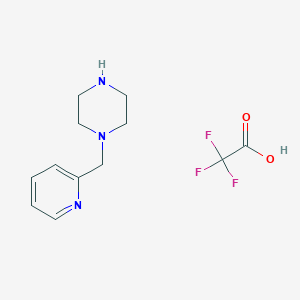
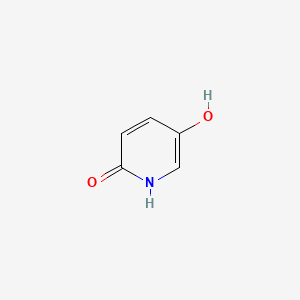
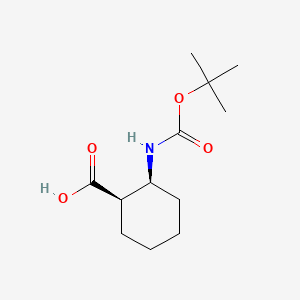

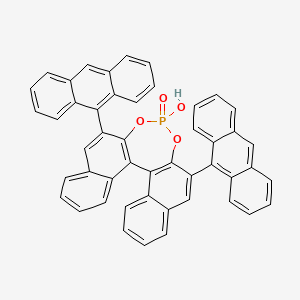

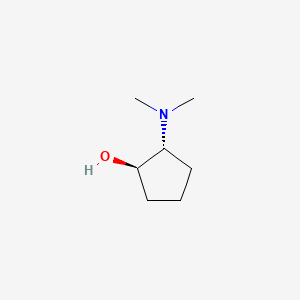
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3024221.png)
